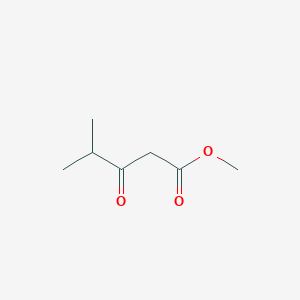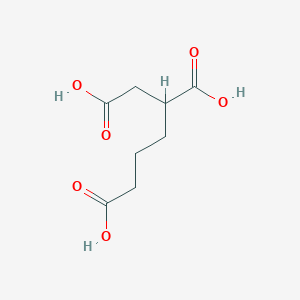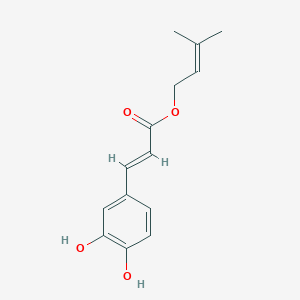
プレニルカフェ酸
概要
説明
Prenyl caffeate is a naturally occurring compound that belongs to the class of hydroxycinnamic acid derivatives. It is formed by the esterification of caffeic acid with a prenyl group. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of natural preservatives and antioxidants for food and cosmetic products.
作用機序
Target of Action
Prenylated compounds, in general, have been shown to interact with a variety of biological targets, enhancing their bioactivities
Mode of Action
The mode of action of Prenyl caffeate involves the process of prenylation, a post-translational modification that plays a crucial role in cellular regulation . Prenylation involves the attachment of isoprene units to various acceptors, significantly contributing to the structural and biological diversity of these compounds .
Biochemical Pathways
Prenyltransferases, the enzymes responsible for prenylation, catalyze the transfer reactions of prenyl moieties from different prenyl donors to various acceptors . This process affects the biosynthesis of isoprenoids, a group of compounds that serve a variety of essential biological functions . The prenylation reactions can take place in a regular manner by connecting the prenyl moieties via their C-1 to an acceptor or in a reverse manner via their C-3 atoms .
Pharmacokinetics
A study on a similar compound, bornyl caffeate, found it to follow a three-compartment open model . The time to peak concentration (Tmax) and the maximum plasma concentration (Cmax) were found to be 0.53 h and 409.33 ng/mL, respectively
Result of Action
Prenylated compounds, including Prenyl caffeate, often demonstrate promising biological and pharmacological activities. They exhibit a wide range of biological activities such as cytotoxicity, antioxidant, and antimicrobial activities . These activities are often distinct from their non-prenylated precursors .
Action Environment
The action of Prenyl caffeate can be influenced by various environmental factors. For instance, encapsulation has been shown to improve the stability of bioactive extracts under gastrointestinal conditions, thereby enhancing their beneficial effect
準備方法
Synthetic Routes and Reaction Conditions
Prenyl caffeate can be synthesized through the esterification of caffeic acid with prenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of prenyl caffeate may involve the use of biocatalysts such as enzymes to achieve higher specificity and yield. Enzymatic prenylation using prenyltransferases is a common method, where the enzyme catalyzes the transfer of the prenyl group to caffeic acid. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
化学反応の分析
Types of Reactions
Prenyl caffeate undergoes various chemical reactions, including:
Oxidation: Prenyl caffeate can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of prenyl caffeate can lead to the formation of dihydro derivatives.
Substitution: Prenyl caffeate can undergo substitution reactions, particularly at the hydroxyl groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
Caffeic Acid Phenethyl Ester: Similar in structure but with a phenethyl group instead of a prenyl group.
Ferulic Acid: Another hydroxycinnamic acid derivative with a methoxy group.
Chlorogenic Acid: A caffeic acid ester with quinic acid.
Uniqueness
Prenyl caffeate is unique due to its prenyl group, which enhances its lipophilicity and ability to interact with lipid membranes. This structural feature contributes to its potent biological activities and makes it a valuable compound for various applications.
特性
IUPAC Name |
3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYOHMFLCXENHR-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118971-61-2, 100884-13-7 | |
| Record name | (E)-3-Methylbut-2-en-1-yl 3-(3,4-dihydroxyphenyl)acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118971-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylallyl caffeic acid ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100884137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenyl cis-caffeate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


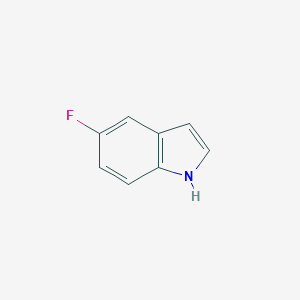
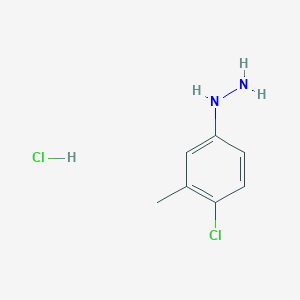
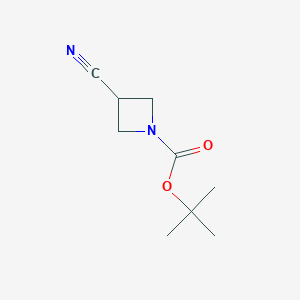
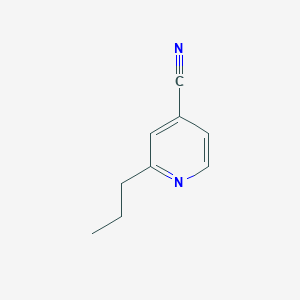
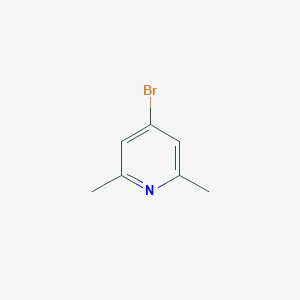
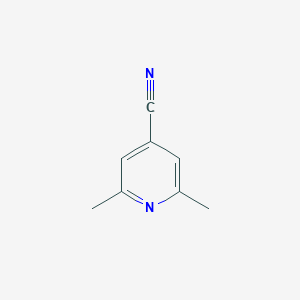
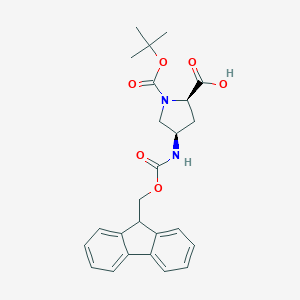
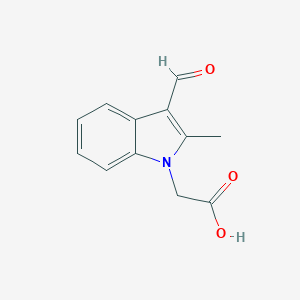
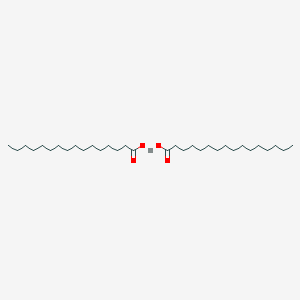
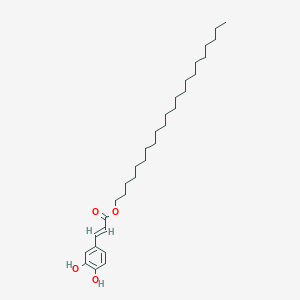
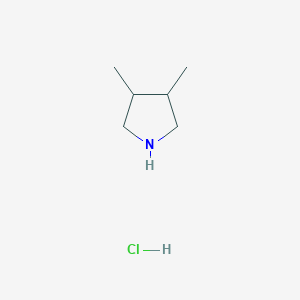
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
